2-Chloro-3-fluoro-5-methylbenzoic acid
Overview
Description
2-Chloro-5-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a solid substance with a white color .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-fluoro-3-methylbenzoic acid . The SMILES string, which represents the structure of the molecule, is CC1=C(Cl)C(=CC(F)=C1)C(O)=O .Physical and Chemical Properties Analysis
2-Chloro-3-fluoro-5-methylbenzoic acid is a solid substance with a white color . It has a molecular weight of 188.58 g/mol . The compound is 98% pure .Scientific Research Applications
Heterocyclic Scaffold Synthesis
One application involves using related chloro-fluoro-nitrobenzoic acid compounds as building blocks for the synthesis of heterocyclic scaffolds. These scaffolds are critical in drug discovery and development, offering a pathway to create a variety of nitrogenous heterocycles, which are significant in medicinal chemistry. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated to serve as a starting material for the preparation of substituted nitrogenous heterocycles, including benzimidazoles and quinoxalinones, highlighting its role in the development of diverse libraries of compounds for pharmaceutical research (Křupková, Funk, Soural, & Hlaváč, 2013).
Synthesis of Chemical Intermediates
Another research direction focuses on efficient synthesis methods for chloro-methylbenzoic acids, which are valuable intermediates in organic synthesis. These methods, such as nucleophilic aromatic substitution and carbonylation, are crucial for producing compounds in high yield and purity, suitable for further chemical transformations. Such processes are fundamental in the large-scale production of chemicals and pharmaceuticals, demonstrating the importance of chloro-fluoro-methylbenzoic acids in synthetic chemistry (Daniewski, Liu, Püntener, & Scalone, 2002).
Agricultural Chemistry Applications
Additionally, derivatives of chloro-fluoro-methylbenzoic acids have been explored as intermediates in the synthesis of herbicides, highlighting their significance in agricultural chemistry. The stepwise synthesis of such compounds involves several chemical transformations, including chlorination, methylation, and cyclization, underscoring the versatility and utility of these compounds in developing new agrochemicals (Zhou Yu, 2002).
Plant Disease Control
In the context of plant disease control, fluorinated and chlorinated benzoic acid derivatives have been studied for their ability to induce systemic acquired resistance (SAR) in plants. This research is pivotal for developing new plant protection agents, offering a chemical basis for enhancing plant defenses against pathogens. Such studies reveal the broader impact of chloro-fluoro-methylbenzoic acids beyond synthetic chemistry, extending into agronomy and plant sciences (Silverman, Petracek, Heiman, Fledderman, & Warrior, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCDJJKKDAAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272574 | |
Record name | Benzoic acid, 2-chloro-3-fluoro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-69-0 | |
Record name | Benzoic acid, 2-chloro-3-fluoro-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427373-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-3-fluoro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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